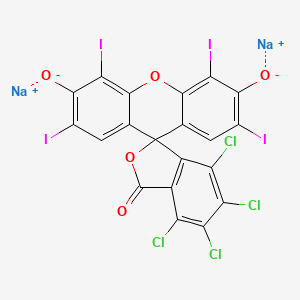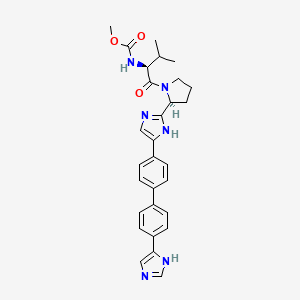![molecular formula C31H31N9O2S B11931161 4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)
4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide involves multiple steps, starting from the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the cyano-dimethylphenoxy group: This is achieved through nucleophilic substitution reactions.
Formation of the piperidinylmethyl intermediate: This involves the reaction of the thieno[3,2-d]pyrimidine derivative with piperidine.
Introduction of the triazolylmethyl group: This step is carried out using click chemistry, specifically the Huisgen cycloaddition reaction.
Final coupling with benzamide: The final product is obtained by coupling the triazolylmethyl intermediate with benzamide under suitable conditions
Chemical Reactions Analysis
4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and piperidinyl groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1.
Biological Research: It is used as a tool compound to study the interactions of thieno[3,2-d]pyrimidine derivatives with various biological targets.
Chemical Biology: The compound is employed in chemical biology to explore the effects of thieno[3,2-d]pyrimidine derivatives on cellular processes
Mechanism of Action
The mechanism of action of 4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide involves its interaction with specific molecular targets. As an NNRTI, the compound binds to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing the replication of the virus. The binding occurs at a site distinct from the active site, leading to conformational changes that reduce the enzyme’s functionality .
Comparison with Similar Compounds
4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
Benzenesulfonamide derivatives: These compounds also exhibit NNRTI activity and share structural similarities with the target compound.
Indole derivatives: Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide show anti-inflammatory and analgesic activities.
Other thieno[3,2-d]pyrimidine derivatives: These compounds are used in various research applications, including the study of their biological activities and potential therapeutic uses.
Properties
Molecular Formula |
C31H31N9O2S |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
4-[[4-[[4-[[4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide |
InChI |
InChI=1S/C31H31N9O2S/c1-19-13-22(15-32)14-20(2)27(19)42-30-28-26(9-12-43-28)35-31(36-30)34-24-7-10-39(11-8-24)17-25-18-40(38-37-25)16-21-3-5-23(6-4-21)29(33)41/h3-6,9,12-14,18,24H,7-8,10-11,16-17H2,1-2H3,(H2,33,41)(H,34,35,36) |
InChI Key |
VXMHGGPCMIWHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2SC=C3)NC4CCN(CC4)CC5=CN(N=N5)CC6=CC=C(C=C6)C(=O)N)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)

![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)
![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)

![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)


![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)
![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)



